

Tirbanibulin binding reversibility colchicine site beta-tubulin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tirbanibulin

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Tirbanibulin: A Comprehensive Technical Analysis of Its Reversible Binding to the Colchicine Site on β -Tubulin

Executive Summary

Tirbanibulin (KX2-391) is a novel synthetic therapeutic agent that has demonstrated significant clinical efficacy in treating actinic keratosis, with emerging potential in broader anticancer applications. Its distinctive pharmacological profile stems from a **dual mechanism of action**, inhibiting both Src kinase signaling and tubulin polymerization. This whitepaper provides a comprehensive technical analysis focusing on **tirbanibulin's** interaction with the colchicine-binding site on β -tubulin, with particular emphasis on its **reversible binding kinetics**—a property that fundamentally explains its favorable clinical toxicity profile compared to conventional microtubule-targeting agents. Through detailed examination of structural biology

data, biochemical assays, and cellular studies, we elucidate the molecular basis of **tirbanibulin's** binding mode, reversibility characteristics, and functional consequences on microtubule dynamics. This analysis aims to equip researchers and drug development professionals with a thorough understanding of **tirbanibulin's** mechanism to inform future therapeutic development and clinical applications.

Introduction

Tirbanibulin represents a significant advancement in microtubule-targeting therapeutics, initially developed as a **non-ATP competitive Src inhibitor** and later discovered to possess potent tubulin polymerization inhibitory activity [1]. Approved by the FDA in 2020 for the topical treatment of actinic keratosis on the face or scalp (marketed as Klisyri), it has demonstrated **remarkable efficacy** with complete clearance rates of 44-54% in clinical trials alongside exceptionally low systemic toxicity [1] [2]. Unlike conventional tubulin inhibitors such as colchicine and vinblastine, which are limited by significant toxicities including peripheral neuropathy, bone marrow suppression, and severe weakness, **tirbanibulin** exhibits a **favorable safety profile** that enables its therapeutic application in both dermatological and potential oncological indications [3] [4].

The key differentiator of **tirbanibulin** lies in its **reversible binding mechanism** to the colchicine site of β -tubulin, which underlies its reduced toxicity profile while maintaining potent antiproliferative effects [3]. This comprehensive review synthesizes evidence from structural biology, biochemical assays, and cellular studies to provide researchers with a detailed understanding of how **tirbanibulin's** reversible binding to tubulin translates to its clinical advantages, offering insights for the development of next-generation microtubule-targeting agents with improved therapeutic indices.

Structural Basis of Tirbanibulin-Tubulin Interaction

Binding Site Localization and Confirmation

Tirbanibulin binds specifically to the **colchicine-binding site** located on β -tubulin, as unequivocally demonstrated through multiple complementary experimental approaches:

- **EBI competition assays:** **Tirbanibulin** effectively inhibited the formation of the N,N'-ethylenebis(iodoacetamide) (EBI)- β -tubulin complex, which covalently binds to cysteine residues 239 and 354 within the colchicine site, confirming competitive binding at this specific location [3].
- **Crystallographic evidence:** The crystal structure of the tubulin-**tirbanibulin** complex (PDB: 6KNZ) resolved at 2.5-Å resolution provides direct visualization of **tirbanibulin** occupying the colchicine-binding pocket at the interface of α and β tubulin heterodimers [3] [5].
- **Cellular phenotyping:** Unlike vinblastine (which induces tubulin paracrystal formation), **tirbanibulin** produced cellular microtubule disruption patterns phenotypically similar to colchicine, providing functional evidence of shared binding site specificity [3].

Molecular Interactions and Binding Mode

The high-resolution crystal structure of the tubulin-**tirbanibulin** complex reveals intricate molecular interactions that stabilize the ligand-protein complex:

- **Hydrophobic interactions:** The core structure of **tirbanibulin** forms extensive van der Waals contacts with multiple residues in the β -tubulin binding pocket, including β Ile-4, β Phe-169, β Leu-242, β Ala-250, β Leu-255, β Met-259, and β Val-315 [3].
- **Hydrogen bonding network:** A conserved water molecule mediates critical hydrogen bonds between both the nitrogen and oxygen atoms of **tirbanibulin**'s pyridinyl acetamide core and the carboxylate group of Glu200 in β -tubulin [3] [6].
- **Structural water bridge:** This water-mediated hydrogen bonding is essential for binding affinity and orientation, with modifications to the pyridinyl acetamide core significantly reducing antiproliferative potency, as demonstrated through structure-activity relationship studies [6].

Table 1: Key Molecular Interactions in the **Tirbanibulin**-Tubulin Complex

| Interaction Type | Tirbanibulin Functional Group | Tubulin Residues | Structural Role |
|-----------------------|-------------------------------|---|--|
| Hydrophobic | Biphenyl core | β Ile-4, β Phe-169, β Leu-242, β Ala-250, β Leu-255, β Met-259, β Val-315 | Primary binding energy and orientation |
| Water-mediated H-bond | Pyridinyl nitrogen | Glu200 (via H ₂ O) | Binding affinity and specificity |
| Water-mediated H-bond | Acetamide oxygen | Glu200 (via H ₂ O) | Binding affinity and specificity |
| Shape complementarity | Overall molecular structure | Binding pocket contours | Exclusion of sterically bulky substituents |

The structural data collectively explain the **stringent requirements** of the **tirbanibulin** binding interface, where even minor modifications such as α -methylation or N-methylation of the core acetamide motif result in substantial reductions (10- to 100-fold) in antiproliferative activity [6].

Evidence of Reversible Binding

Biochemical Reversibility Studies

The reversible binding characteristic of **tirbanibulin** to tubulin represents its most distinctive pharmacological property, extensively documented through multiple experimental approaches:

- **Direct binding measurements:** Using tryptophan fluorescence decrease (TFD) assays, researchers demonstrated that **tirbanibulin** binds to purified tubulin with a dissociation constant (K_d) of $1.26 \pm 0.27 \mu\text{M}$, indicating strong but non-covalent association [3].
- **Cellular reversibility:** Treatment of human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells with **tirbanibulin** resulted in complete disruption of microtubule networks, followed by full restoration of filamentous tubulin structures upon drug washout, confirming functional reversibility [7].

- **Proliferation recovery:** Cells treated with **tirbanibulin** and subsequently washed demonstrated complete recovery of proliferative capacity without persistent cytotoxicity, in stark contrast to irreversible tubulin binders that cause permanent damage [3].

Structural Basis of Reversibility

The molecular architecture of the **tirbanibulin**-tubulin complex provides insights into the structural features enabling reversible binding:

- **Non-covalent interactions:** Unlike covalent tubulin modifiers, **tirbanibulin** relies exclusively on reversible hydrophobic interactions and hydrogen bonds for binding, without formation of irreversible covalent linkages [3].
- **Binding pocket dynamics:** The colchicine-binding site accommodates **tirbanibulin** through complementary shape fitting and electrostatic interactions that remain dynamically reversible under physiological conditions [6].
- **Ligand flexibility:** The molecular structure of **tirbanibulin** allows for appropriate binding geometry without inducing conformational changes that would lead to kinetic trapping within the binding site.

Table 2: Comparative Analysis of Tubulin Binding Characteristics

| Parameter | Tirbanibulin | Colchicine | Vinblastine | Taxanes |
|----------------------------|-------------------------------------|-------------------------------------|----------------------------------|------------------------------------|
| Binding Site | Colchicine site on β -tubulin | Colchicine site on β -tubulin | Vinca domain on β -tubulin | Taxane site on β -tubulin |
| Binding Mode | Reversible, competitive | Pseudo-irreversible | Reversible | Stabilizing, irreversible |
| Dissociation Constant (Kd) | $1.26 \pm 0.27 \mu\text{M}$ | $13.3 \pm 3.30 \mu\text{M}$ | $\sim 0.1\text{-}1 \mu\text{M}$ | $\sim 0.01\text{-}0.1 \mu\text{M}$ |
| Cellular Recovery | Complete after washout | Limited after washout | Partial after washout | Minimal after washout |

| Parameter | Tirbanibulin | Colchicine | Vinblastine | Taxanes |
|-------------------|--------------|------------|---------------|---------------|
| Clinical Toxicity | Low | High | Moderate-high | Moderate-high |

Functional Consequences of Tubulin Binding

Microtubule Disruption and Antiproliferative Effects

The primary functional consequence of **tirbanibulin**'s binding to tubulin is the potent inhibition of microtubule polymerization, leading to profound cellular effects:

- **Concentration-dependent polymerization inhibition:** In vitro tubulin polymerization assays demonstrate that **tirbanibulin** inhibits microtubule formation in a dose-dependent manner, with potency comparable to or slightly better than colchicine [3] [4].
- **Microtubule network disruption:** Immunofluorescence studies across multiple cell lines (including HeLa, PC3, and CCD-1106 KERTr cells) show that **tirbanibulin** effectively dismantles the cellular microtubule network at nanomolar concentrations (30 nM), mimicking the effects of other microtubule-destabilizing agents [3] [7].
- **Morphological changes:** Treated cells exhibit characteristic rounded morphology and loss of cytoskeletal structure, consistent with microtubule depolymerization and consequent loss of cellular integrity [7].

Cell Cycle Arrest and Apoptosis Induction

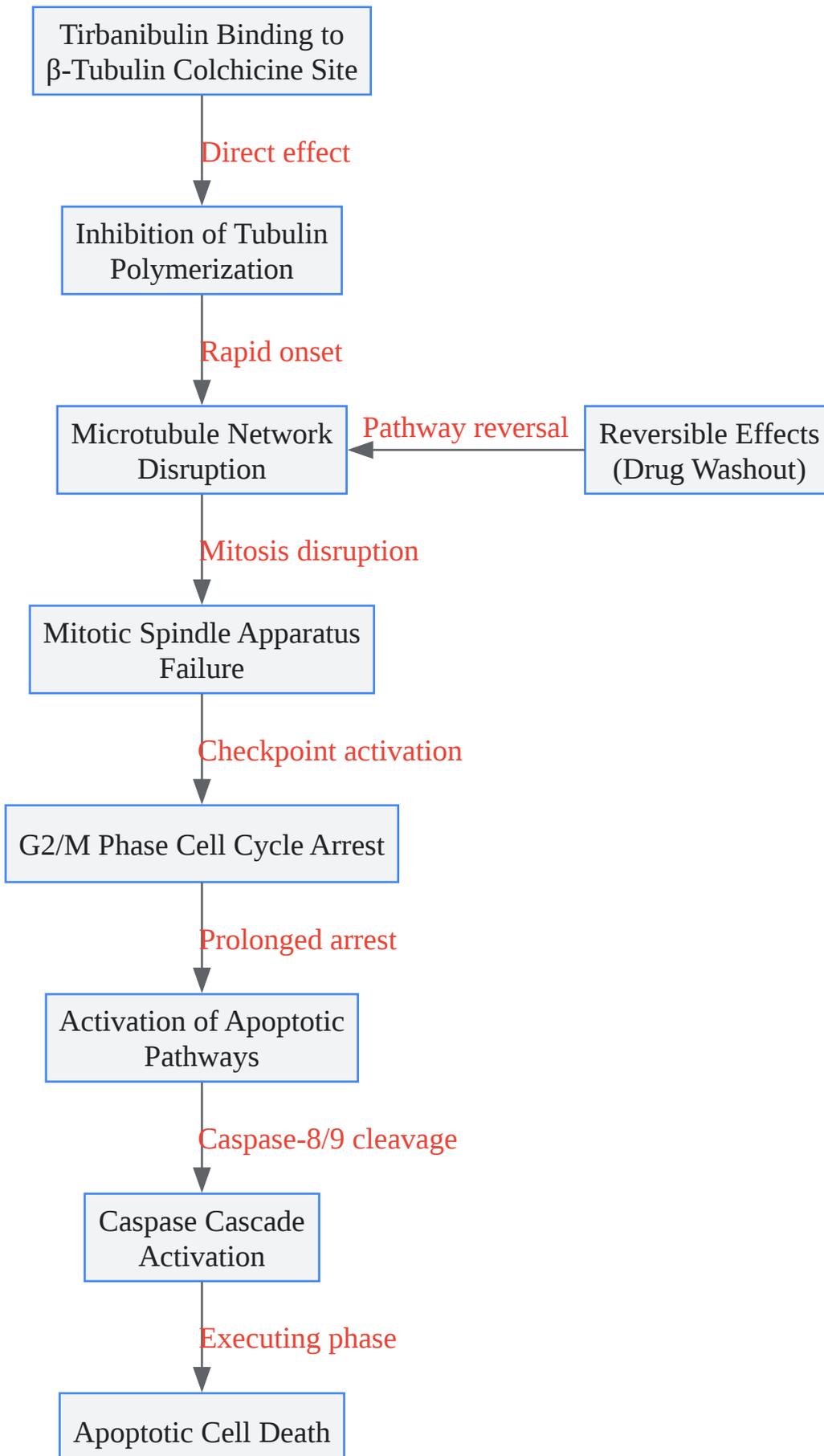
The disruption of microtubule dynamics by **tirbanibulin** triggers specific cell cycle perturbations and programmed cell death pathways:

- **G2/M phase arrest:** Flow cytometry analyses demonstrate that **tirbanibulin** induces concentration-dependent arrest at the G2/M phase of the cell cycle, with EC50 values of 53.2 ± 3.73 nM, 39.8 ± 4.71

nM, and 74.6 ± 9.45 nM in HeLa, HepG2, and H460 cells, respectively [3] [7]. This arrest pattern is characteristic of microtubule-targeting agents that disrupt mitotic spindle formation.

- **Apoptosis activation:** Treatment with **tirbanibulin** activates both intrinsic and extrinsic apoptosis pathways, evidenced by Bcl-2 hyperphosphorylation, caspase-8 and caspase-9 cleavage, caspase-3 activation, and subsequent poly(ADP-ribose) polymerase (PARP) cleavage [7].
- **Rapid onset of action:** Cell cycle arrest occurs within 24 hours of treatment, with apoptosis markers detectable within 48 hours, indicating rapid engagement of cell death mechanisms following microtubule disruption [7].

The following diagram illustrates the sequence of cellular events triggered by **tirbanibulin** binding:



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Cellular pathway of **tirbanibulin**-induced microtubule disruption and apoptosis.

Experimental Methodologies for Characterization

Biochemical and Biophysical Assays

The characterization of **tirbanibulin**'s interaction with tubulin has employed a comprehensive suite of biochemical and biophysical techniques:

- **Tryptophan Fluorescence Decrease (TFD):** This assay quantifies tubulin binding affinity by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding, providing direct measurement of dissociation constants (Kd) [3].
- **EBI Competition Assay:** N,N'-ethylenebis(iodoacetamide) covalently crosslinks cysteine residues 239 and 354 in the colchicine-binding site, migrating faster in SDS-PAGE. Competition with **tirbanibulin** prevents EBI- β -tubulin complex formation, confirming shared binding site [3].
- **In vitro Tubulin Polymerization:** Turbidimetric assays monitoring absorbance at 340 nm quantitatively measure **tirbanibulin**'s inhibition of microtubule formation compared to reference compounds [3] [4].

Structural Biology Approaches

X-ray crystallography has been instrumental in elucidating the atomic-level details of **tirbanibulin**-tubulin interactions:

- **Crystal structure determination:** The tubulin-**tirbanibulin** complex was solved at 2.5-Å resolution using crystals of a protein complex containing $\alpha\beta$ -tubulin, stathmin-like protein RB3, and tubulin-tyrosine ligase (T2R-TTL) [3].

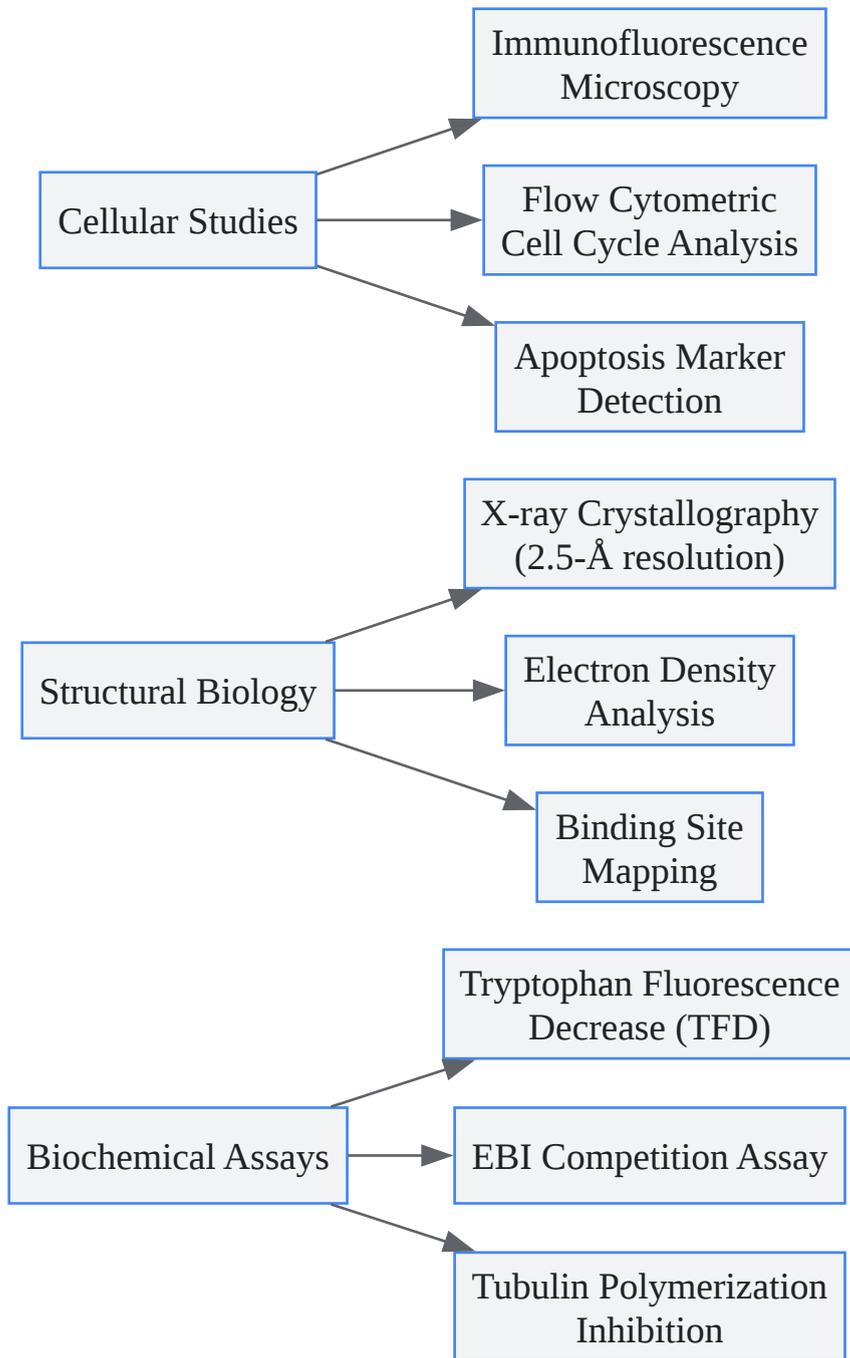
- **Ligand soaking experiments:** **Tirbanibulin** was introduced into pre-formed tubulin crystals through soaking techniques, enabling high-resolution determination of binding geometry [3].
- **Electron density analysis:** Unambiguous electron density for **tirbanibulin** in the colchicine-binding site allowed precise modeling of ligand orientation and conformation within the binding pocket [3].

Cellular Assays

Functional characterization of **tirbanibulin's** effects in cellular systems has employed standardized methodologies:

- **Immunofluorescence microscopy:** Visualization of microtubule networks using anti-tubulin antibodies quantitatively assesses the extent and reversibility of microtubule disruption [3] [7].
- **Flow cytometric cell cycle analysis:** Propidium iodide staining and fluorescence-activated cell sorting (FACS) provide quantitative measurement of G2/M phase arrest [3] [7].
- **Apoptosis assays:** Annexin V/propidium iodide dual staining discriminates between early and late apoptotic populations, while Western blotting detects specific apoptosis markers [7].

The following diagram illustrates the key experimental workflows used to characterize **tirbanibulin's** binding and cellular effects:



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*Experimental methodologies for characterizing **tirbanibulin**-tubulin interactions.*

Clinical Translation and Therapeutic Implications

Pharmacological Advantages of Reversible Binding

The reversible binding characteristic of **tirbanibulin** to tubulin translates directly to several clinically advantageous properties:

- **Reduced systemic toxicity:** Unlike conventional tubulin inhibitors that cause dose-limiting neurotoxicity, hematological toxicity, and other adverse effects, **tirbanibulin** demonstrates markedly lower toxicity in clinical trials, enabling its development as a topical formulation with minimal systemic exposure [3] [4].
- **Transient cellular effects:** The reversible nature of tubulin binding means that cellular effects are transient upon drug removal, allowing recovery of normal cellular function in non-target tissues and reducing the potential for long-term damage [3] [7].
- **Favorable therapeutic index:** The combination of potent antiproliferative effects on target cells with reversible binding kinetics results in an improved therapeutic index compared to irreversible tubulin-targeting agents [3] [2].

Clinical Efficacy and Applications

Tirbanibulin's unique mechanism of action has demonstrated significant clinical success in its approved indication and potential in broader applications:

- **Actinic keratosis management:** In phase III clinical trials, once-daily application of 1% **tirbanibulin** ointment for 5 consecutive days resulted in complete clearance of actinic keratosis lesions in 44-54% of patients at day 57, with significantly fewer local skin reactions compared to existing therapies [1] [2].
- **Treatment compliance:** The short 5-day treatment regimen, made possible by **tirbanibulin's** potent and rapid action, significantly improves patient compliance compared to longer-duration topical therapies requiring weeks of application [8] [2].
- **Field cancerization therapy:** **Tirbanibulin** effectively treats both clinical and subclinical lesions within field-cancerized areas, addressing the broader tissue abnormality beyond visible lesions [8] [2].

- **Oncological potential:** While not currently approved for systemic use, **tirbanibulin** has demonstrated antitumor activity in various preclinical cancer models, including breast, prostate, and ovarian cancers, suggesting potential future applications in oncology [1] [6].

Conclusion and Future Directions

Tirbanibulin represents a significant advancement in microtubule-targeting therapeutics through its reversible binding to the colchicine site on β -tubulin. The structural basis of this interaction, characterized by high-resolution crystallography, reveals specific molecular contacts that enable both high-affinity binding and reversible kinetics. Functionally, this binding potently inhibits microtubule polymerization, induces G2/M cell cycle arrest, and activates apoptosis in proliferating cells, while allowing cellular recovery upon drug removal.

The reversible binding property directly translates to **tirbanibulin**'s exceptional clinical profile—combining potent efficacy against actinic keratosis with markedly reduced local and systemic toxicity compared to conventional microtubule inhibitors. This unique combination positions **tirbanibulin** as both an important therapeutic agent and a structural template for future drug development.

Future research directions should focus on:

- Expanding clinical applications of **tirbanibulin** to other hyperproliferative disorders and potential oncological indications
- Designing next-generation reversible tubulin inhibitors based on the **tirbanibulin** scaffold with optimized pharmacological properties
- Exploring combination therapies leveraging **tirbanibulin**'s dual Src kinase and tubulin inhibition mechanisms
- Further elucidating the structural determinants of reversible versus irreversible tubulin binding

The comprehensive understanding of **tirbanibulin**'s mechanism of action provides a robust foundation for continued innovation in microtubule-targeted therapeutics with improved therapeutic indices.

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To cite this document: Smolecule. [Tirbanibulin binding reversibility colchicine site beta-tubulin].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548111#tirbanibulin-binding-reversibility-colchicine-site-beta-tubulin>]

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